molecular formula C12H11Cl2N B1471107 1-(2,5-Dichlorophenyl)cyclopentane-1-carbonitrile CAS No. 1616924-00-5

1-(2,5-Dichlorophenyl)cyclopentane-1-carbonitrile

Cat. No.: B1471107
CAS No.: 1616924-00-5
M. Wt: 240.12 g/mol
InChI Key: ZEPPSIVTTCKELV-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)cyclopentane-1-carbonitrile is an organic compound characterized by the presence of a cyclopentane ring substituted with a 2,5-dichlorophenyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,5-Dichlorophenyl)cyclopentane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 2,5-dichlorobenzyl chloride with cyclopentanone in the presence of a base, followed by the addition of a cyanide source. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Dimethyl sulfoxide or acetonitrile

    Temperature: Room temperature to reflux conditions

    Cyanide Source: Sodium cyanide or potassium cyanide

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichlorophenyl)cyclopentane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: 1-(2,5-Dichlorophenyl)cyclopentanone or 1-(2,5-Dichlorophenyl)cyclopentane-1-carboxylic acid.

    Reduction: 1-(2,5-Dichlorophenyl)cyclopentylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,5-Dichlorophenyl)cyclopentane-1-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-dichlorophenyl)cyclopentane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The carbonitrile group can form hydrogen bonds or coordinate with metal ions, influencing its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dichlorophenyl)cyclopentane-1-carbonitrile
  • 1-(3,5-Dichlorophenyl)cyclopentane-1-carbonitrile
  • 1-(2,5-Dichlorophenyl)cyclohexane-1-carbonitrile

Uniqueness

1-(2,5-Dichlorophenyl)cyclopentane-1-carbonitrile is unique due to the specific positioning of the dichlorophenyl group and the cyclopentane ring. This structural arrangement can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

1-(2,5-dichlorophenyl)cyclopentane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N/c13-9-3-4-11(14)10(7-9)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPPSIVTTCKELV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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